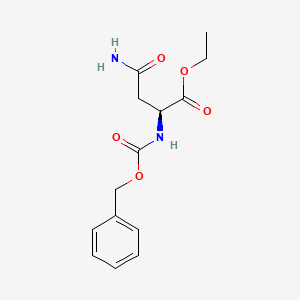
Z-ASN-OET
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-ASN-OET is a compound of interest in organic chemistry due to its unique structure and potential applications. It is an ester derivative of L-asparagine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and other organic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-ASN-OET typically involves the protection of the amino group of L-asparagine with a benzyloxycarbonyl group, followed by esterification of the carboxyl group with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance the efficiency and yield of the compound. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Z-ASN-OET can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Applications De Recherche Scientifique
Z-ASN-OET has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Z-ASN-OET involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions. The ester group can be hydrolyzed under acidic or basic conditions to release the free amino acid.
Comparaison Avec Des Composés Similaires
Z-ASN-OET can be compared with other similar compounds such as:
Ethyl N2-((benzyloxy)carbonyl)-L-glutamate: Similar structure but with an additional methylene group in the side chain.
Ethyl N2-((tert-butoxy)carbonyl)-L-asparaginate: Uses a tert-butoxycarbonyl (Boc) group instead of a benzyloxycarbonyl group for protection.
Methyl N2-((benzyloxy)carbonyl)-L-asparaginate: Similar structure but with a methyl ester instead of an ethyl ester.
These compounds share similar properties and applications but differ in their protecting groups and ester moieties, which can influence their reactivity and suitability for specific applications.
Propriétés
Numéro CAS |
4668-38-6 |
|---|---|
Formule moléculaire |
C14H18N2O5 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
ethyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C14H18N2O5/c1-2-20-13(18)11(8-12(15)17)16-14(19)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1 |
Clé InChI |
QWZKOFAVRZENGY-NSHDSACASA-N |
SMILES |
CCOC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
SMILES isomérique |
CCOC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
Key on ui other cas no. |
4668-38-6 |
Séquence |
N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















